(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid
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Overview
Description
“(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid” is a chemical compound. It is also known as 3-Methoxycinnamic acid . The compound has a molecular weight of 178.18 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation has been used to afford vinyl alcohol (VA)–styrene copolymers .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: CH3OC6H4CH=CHCO2H . The InChI key for this compound is LZPNXAULYJPXEH-AATRIKPKSA-N .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it has been used in Suzuki Cross-Coupling reactions using organotrifluoroborates as potent boronic acid surrogates .Physical and Chemical Properties Analysis
The compound is a white powder with a melting point of 43-45 °C (lit.) . Its solubility and other physical properties might vary depending on the conditions.Scientific Research Applications
Chemical Structure Analysis
The compound "(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid" has been the subject of various structural investigations to elucidate its physical and chemical properties. For example, studies on related compounds have employed X-ray crystallography, spectroscopic methods, and quantum chemical calculations to understand the crystalline structure and molecular interactions. These investigations reveal insights into intramolecular and intermolecular interactions that stabilize the compound's structure, contributing to our understanding of its reactivity and potential applications in materials science and drug design (Venkatesan et al., 2016).
Synthetic Applications
The compound and its derivatives are of significant interest in organic synthesis. For instance, synthetic routes have been developed to transform "(Z)-3-arylprop-2-enoic acids" into enamides through a series of reactions, showcasing the versatility of these compounds in synthetic organic chemistry. This process involves converting the acid into its acyl azide, followed by rearrangement to an isocyanate and subsequent conversion into the desired enamide. Such transformations underscore the utility of "this compound" in the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science (Brettle & Mosedale, 1988).
Antimicrobial Activity
The antimicrobial potential of derivatives of "this compound" has also been explored. Compounds synthesized from fatty acid hydrazides derived from related structures have been evaluated for their antibacterial activity, demonstrating efficacy against various bacterial strains. Such studies highlight the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics to combat antibiotic-resistant bacteria (Banday, Mattoo, & Rauf, 2010).
Antioxidant Properties
Research into the antioxidant properties of phenylpropanoids, including compounds structurally related to "this compound," has identified these molecules as potent scavengers of free radicals. Such compounds have been isolated from various natural sources and evaluated for their ability to inhibit oxidative processes. The antioxidant activity of these compounds makes them of interest for potential applications in pharmaceuticals, nutraceuticals, and as natural preservatives in food and cosmetics (Kikuzaki et al., 1999).
Safety and Hazards
The compound is classified as Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include avoiding contact with skin and eyes, and using personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves .
Properties
IUPAC Name |
(Z)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-14-9-5-6-12(10-14)11-15(16(17)18)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18)/b15-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFFSAQDMSUYHB-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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